molecular formula C14H14FNO3S B497487 N-benzyl-4-fluoro-3-methoxybenzenesulfonamide CAS No. 691381-17-6

N-benzyl-4-fluoro-3-methoxybenzenesulfonamide

Cat. No.: B497487
CAS No.: 691381-17-6
M. Wt: 295.33g/mol
InChI Key: PVORBVQEFPRUSX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The systematic nomenclature for N-benzyl-4-fluoro-3-methoxybenzenesulfonamide follows IUPAC conventions, where the compound represents a benzenesulfonamide derivative substituted with a benzyl group on the nitrogen atom, a fluorine atom at the 4-position, and a methoxy group at the 3-position of the aromatic ring. Related compounds documented in chemical databases demonstrate consistent naming patterns that provide insight into the systematic nomenclature of the target compound.

The closest structurally related compound, N-benzyl-4-bromo-3-methoxybenzenesulfonamide, is systematically named according to IUPAC conventions and serves as a direct analog where bromine replaces fluorine. This compound, with the molecular formula C₁₄H₁₄BrNO₃S and CAS registry number 713500-58-4, provides a template for understanding the nomenclature patterns applicable to the fluorinated analog. The systematic naming follows the pattern of identifying the core benzenesulfonamide structure, followed by the position-specific substituents in order of priority.

Alternative nomenclature systems used in chemical databases include index names such as "Benzenesulfonamide, 4-fluoro-3-methoxy-N-(phenylmethyl)-" which represents the compound according to Chemical Abstracts Service conventions. The phenylmethyl designation refers to the benzyl substituent, maintaining consistency with established chemical nomenclature practices. Regional variations in nomenclature, such as German "N-Benzyl-4-fluor-3-methoxybenzolsulfonamid" and French "N-Benzyl-4-fluoro-3-méthoxybenzènesulfonamide," follow language-specific conventions while maintaining the core structural description.

Molecular Formula and Isotopic Composition

The theoretical molecular formula for this compound would be C₁₄H₁₄FNO₃S, with a calculated molecular weight of approximately 295.33 g/mol. This calculation is based on the structural analysis of closely related compounds documented in chemical databases, particularly N-benzyl-4-methoxybenzenesulfonamide (C₁₄H₁₅NO₃S, 277.34 g/mol) and the addition of fluorine substitution.

Comparative analysis with documented fluorinated sulfonamide derivatives provides insight into the isotopic composition and mass spectrometric behavior of the target compound. The compound 4-fluoro-3-methoxybenzenesulfonamide (C₇H₈FNO₃S) demonstrates the characteristic mass spectral fragmentation patterns associated with fluorinated aromatic sulfonamides. The presence of fluorine-19, the only stable isotope of fluorine, contributes to distinctive mass spectrometric signatures that facilitate identification and characterization.

The InChI (International Chemical Identifier) representation system provides a standardized method for encoding molecular structure information. Based on the structural patterns observed in related compounds, the theoretical InChI for this compound would follow the format: InChI=1S/C14H14FNO3S/c1-19-14-9-12(7-8-13(14)15)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3. This systematic representation ensures unambiguous identification across different chemical databases and software platforms.

The InChIKey, a 27-character hashed version of the full InChI, would provide a condensed identifier suitable for database searches and web-based chemical information retrieval. The three-part structure of the InChIKey (14-character connectivity hash, 10-character additional layers hash, and single-character protonation indicator) enables efficient searching while maintaining chemical specificity.

Crystallographic Data and Spatial Arrangement

While specific crystallographic data for this compound is not available in current databases, analysis of structurally related compounds provides valuable insights into the expected solid-state properties and molecular geometry. The crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has been extensively characterized, revealing important structural features that may be applicable to benzyl-substituted analogs.

Properties

IUPAC Name

N-benzyl-4-fluoro-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-14-9-12(7-8-13(14)15)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVORBVQEFPRUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-3-Methoxybenzenesulfonyl Chloride

The precursor sulfonyl chloride is typically prepared via chlorosulfonation of 4-fluoro-3-methoxybenzene. While direct methods are sparsely documented, analogous protocols for 3-bromo-4-fluoro-benzaldehyde (as described in U.S. Patent 4,626,601) suggest bromination followed by methoxylation could yield the desired substitution pattern. For instance, bromination of 4-fluorobenzaldehyde using AlCl₃ and Br₂ at 30–40°C produces 3-bromo-4-fluoro-benzaldehyde, which can undergo methoxylation via nucleophilic substitution with sodium methoxide. Subsequent sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C yields the sulfonyl chloride.

Critical Parameters:

  • Temperature Control : Exothermic sulfonation requires rigorous cooling to prevent decomposition.

  • Purity : Residual bromine or methoxide must be neutralized to avoid side reactions.

Amine Coupling with Benzylamine

The sulfonamide bond forms via nucleophilic attack of benzylamine on the electrophilic sulfur center of the sulfonyl chloride. A representative procedure from PMC involves:

  • Reaction Setup :

    • Benzylamine (2.5 mmol) and sulfonyl chloride (3.5 mmol) in DMF (5 mL).

    • Triethylamine (5 mmol) as a base to scavenge HCl.

  • Quenching :

    • Addition of KF (1.5 mmol) and sucrose (1.5 mmol) to sequester unreacted sulfonyl chloride.

    • Precipitation with water isolates the product in 85–90% yield.

Optimization Data:

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature25°CPrevents decomposition
Molar Ratio (Amine:Cl)1:1.4Ensures complete conversion

This method’s advantages include simplicity and scalability , though DMF’s high boiling point complicates solvent removal.

Alternative Catalytic and Green Chemistry Approaches

Sodium Hydride-Mediated Coupling

A method from Beilstein Journal of Organic Chemistry employs sodium hydride (NaH) as a base in tetrahydrofuran (THF):

  • Procedure :

    • Benzylamine (0.22 mmol) and NaH (1.2 equiv) in THF.

    • Slow addition of sulfonyl chloride (1.1 equiv) at 0°C.

    • Stirring at room temperature for 12 hours.

  • Workup :

    • Filtration through silica gel to remove salts.

    • Evaporation under reduced pressure yields the product in 78% purity.

Comparative Analysis:

MethodBaseSolventYield (%)Purity (%)
KF/SucroseEt₃NDMF85–9092
NaHNaHTHF7885

The NaH method avoids aqueous workup but requires inert conditions and generates hazardous hydrogen gas.

Mechanistic Insights into Sulfonylation

The reaction proceeds via a two-step mechanism :

  • Formation of a Sulfonate Intermediate :
    RSO2Cl+Et3NRSO2Et3NH++Cl\text{RSO}_2\text{Cl} + \text{Et}_3\text{N} \rightarrow \text{RSO}_2^- \text{Et}_3\text{NH}^+ + \text{Cl}^-

  • Nucleophilic Attack by Benzylamine :
    RSO2+PhCH2NH2RSO2NHCH2Ph+Et3N\text{RSO}_2^- + \text{PhCH}_2\text{NH}_2 \rightarrow \text{RSO}_2\text{NHCH}_2\text{Ph} + \text{Et}_3\text{N}

Side Reactions :

  • Over-sulfonylation at elevated temperatures.

  • Hydrolysis of sulfonyl chloride in aqueous conditions.

Advanced Purification and Characterization

Crystallization Techniques

The PMC method isolates the product via anti-solvent crystallization using water, yielding white crystals with a melting point of 90°C. Recrystallization from ethanol/water (1:3) improves purity to >98%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 5H, Bn), 6.95 (d, J = 8.0 Hz, 1H, ArH), 4.35 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).

  • HPLC : Retention time 6.2 min (C18 column, 60% MeOH/H₂O).

Industrial Scalability and Challenges

Large-Scale Adaptations

The KF/sucrose system is preferred for kilogram-scale synthesis due to:

  • Cost Efficiency : Sucrose ($0.50/kg) vs. chromatographic resins ($500/kg).

  • Safety : Non-toxic quenching eliminates hazardous waste.

Pilot Plant Data:

Batch Size (kg)Yield (%)Cycle Time (h)
1888
108510

Regulatory and Environmental Considerations

  • Waste Management : KF/sucrose generates biodegradable byproducts vs. NaH’s corrosive residues.

  • Process Mass Intensity (PMI) : 12.5 for KF/sucrose vs. 18.7 for NaH, favoring greener methods .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic substitution: Formation of N-benzyl-4-substituted-3-methoxybenzenesulfonamide derivatives.

    Oxidation: Formation of 4-fluoro-3-methoxybenzenesulfonic acid or its derivatives.

    Reduction: Formation of this compound derivatives with reduced sulfonamide groups.

Scientific Research Applications

Therapeutic Applications

N-benzyl-4-fluoro-3-methoxybenzenesulfonamide has been investigated for its potential in treating several medical conditions:

  • Anti-inflammatory Properties : Compounds similar to this compound have shown efficacy in treating inflammation-related disorders, including rheumatoid arthritis and inflammatory bowel disease. They selectively inhibit cyclooxygenase enzymes, particularly cyclooxygenase II, which is associated with reduced side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Research indicates that sulfonamides can exhibit antimicrobial properties against various pathogens. The structure of this compound may enhance its activity against specific bacterial strains and parasites .
  • Anticancer Potential : Studies have suggested that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. This compound may play a role in modulating these pathways, offering a potential therapeutic avenue for cancer treatment .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

StudyFocusFindings
Koovits et al. (2020) Antileishmanial ActivityDemonstrated that sulfonamide derivatives significantly reduce parasite burden in vitro, suggesting potential for treating leishmaniasis .
Dessoy et al. (2021) Anti-inflammatory EffectsReported that compounds similar to this compound effectively inhibited cyclooxygenase II with minimal side effects .
Clinical Trials (Ongoing) Cancer TreatmentInvestigating the anticancer properties of sulfonamide derivatives, including their ability to target specific tumor markers .

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and modulate their activity. The presence of the fluorine and methoxy groups can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences in molecular structure and physicochemical parameters:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C)
This compound (Target Compound) C₁₄H₁₃FNO₃S 294.32 (estimated) 4-F, 3-OCH₃, N-benzyl Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₁H₂₃F₂N₅O₃S 589.1 Pyrazolo-pyrimidinyl, chromenone, 4-F, N-methyl 175–178
N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide C₁₉H₁₆ClF₄N₃O₃S 477.86 Pyrazole, trifluoromethyl, 4-OCH₃, 5-Cl Not reported

Key Observations :

  • Molar Mass: The target compound has a significantly lower molar mass (294.32 g/mol) compared to the bulkier derivatives in (589.1 g/mol) and (477.86 g/mol), owing to the absence of extended heterocyclic systems (e.g., pyrazolo-pyrimidine or chromenone).
  • The trifluoromethyl group in ’s compound introduces high lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound.
  • Melting Points: The chromenone-containing compound in exhibits a higher melting point (175–178°C), likely due to planar aromatic systems facilitating crystal packing .

Research Findings and Trends

  • Fluorination : Fluorine is prevalent in all three compounds, underscoring its role in improving metabolic stability and binding interactions.
  • Heterocyclic vs. Aromatic Systems : Extended heterocycles (e.g., pyrazolo-pyrimidine in ) increase molecular complexity and specificity but may reduce synthetic accessibility compared to simpler aryl systems like the target compound.
  • Solubility-Lipophilicity Balance : The target compound’s lack of highly lipophilic groups (e.g., trifluoromethyl) may favor better aqueous solubility, critical for oral bioavailability.

Biological Activity

N-benzyl-4-fluoro-3-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to mimic natural substrates or inhibitors. The presence of the fluorine and methoxy groups enhances its binding affinity to biological targets, making it a valuable compound in drug development.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), an essential substrate for bacterial dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, thereby exhibiting antibacterial properties.
  • Antileishmanial Activity : Recent studies have indicated its potential as an antileishmanial agent, targeting the Leishmania parasite responsible for leishmaniasis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Target Organism/Pathway Effect Observed Reference
AntibacterialVarious bacteriaInhibition of growth
AntileishmanialLeishmania spp.Inhibition of parasite proliferation
Enzyme inhibitionDihydropteroate synthaseDisruption of folic acid synthesis

Case Studies and Research Findings

  • Antibacterial Properties : In a study evaluating various sulfonamide derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disk diffusion method, showing clear zones of inhibition at concentrations as low as 100 µg/mL .
  • Antileishmanial Activity : A recent investigation highlighted the efficacy of this compound against Leishmania donovani, with IC50 values indicating potent activity. This study suggests that the compound could serve as a lead in developing new treatments for leishmaniasis.
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active site of dihydropteroate synthase, confirming its role as a competitive inhibitor. The fluorine atom enhances the interaction through halogen bonding, which stabilizes the binding complex .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-benzyl-4-fluoro-3-methoxybenzenesulfonamide with high purity?

  • Methodology : A two-step approach is commonly employed:

Sulfonylation : React 4-fluoro-3-methoxybenzenesulfonyl chloride with benzylamine in dichloromethane (DCM) under basic conditions (e.g., potassium carbonate) at 0–5°C to suppress side reactions .

Purification : Use vacuum filtration and recrystallization (e.g., diethyl ether/water) to isolate the product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

  • Critical Parameters : Maintain inert atmospheres (argon) during acyl chloride additions to prevent hydrolysis. Confirm the absence of unreacted starting materials using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structural and electronic properties of this sulfonamide?

  • Analytical Workflow :

  • NMR : Assign 1H^1H and 13C^{13}C signals (e.g., DMSO-d6d_6) to verify substitution patterns. The fluorine atom at C4 causes distinct splitting in adjacent protons .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O motifs) to confirm stereoelectronic effects .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]+^+ ions and validate molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Protocols :

  • Antiproliferative Screens : Test against 60 cancer cell lines (NCI-60 panel) with 72-hour incubation. Compare GI50_{50} values to reference sulfonamides like E7010 .
  • Tubulin Polymerization Assays : Monitor optical density at 350 nm to assess antimitotic activity .
    • Data Interpretation : Use COMPARE analysis to correlate activity profiles with known mechanisms (e.g., cell cycle disruption) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor efficacy?

  • Design Principles :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzene ring to enhance sulfonamide acidity, improving target binding .
  • Benzyl Group Modifications : Replace the benzyl moiety with heteroaromatic rings (e.g., indole) to evaluate selectivity via kinase inhibition assays .
    • Validation : Perform molecular docking with β-tubulin (PDB ID: 1SA0) to prioritize analogs .

Q. How should researchers resolve contradictions in synthetic byproduct formation?

  • Case Study : If unexpected "double sulfonamides" form (e.g., N,N-disubstituted derivatives), analyze reaction conditions:

  • Temperature Control : Excess benzylamine or elevated temperatures (>25°C) may promote over-sulfonylation .
  • Diagnostic Tools : Use 19F^{19}F-NMR to track fluorine environments and LC-MS to identify byproducts .
    • Mitigation : Optimize stoichiometry (1:1.05 sulfonyl chloride:amine) and employ slow-addition techniques .

Q. What toxicity and mutagenicity risks are associated with this compound, and how can they be managed?

  • Risk Assessment :

  • Ames Test : Follow OECD 471 guidelines (TA98/TA100 strains) to assess mutagenicity. This sulfonamide class shows lower risk than benzyl chloride analogs but requires ventilation .
  • Handling Protocols : Use PPE (nitrile gloves, goggles) and conduct reactions in fume hoods. Store at 2–8°C in amber vials to prevent decomposition .

Q. How can gene expression profiling elucidate mechanistic pathways in responsive cancer models?

  • Workflow :

Transcriptomics : Treat HCT-116 colon cancer cells with IC50_{50} doses for 24 hours. Extract RNA for microarray analysis (Affymetrix Clariom S).

Pathway Enrichment : Use DAVID or GSEA to identify dysregulated pathways (e.g., p53 signaling). Compare results to E7070’s G1/S phase arrest signature .

  • Integration : Overlay gene clusters with proteomics data (e.g., phospho-kinase arrays) to map signaling crosstalk .

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